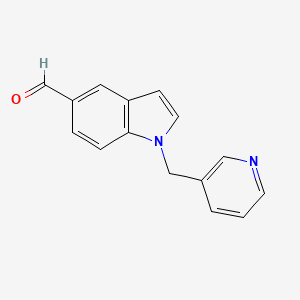

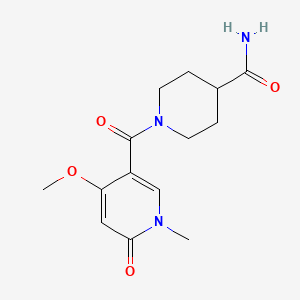

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

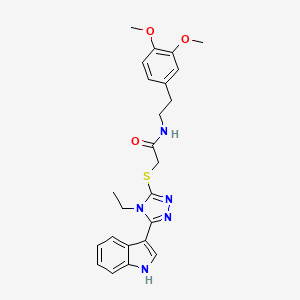

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde (hereafter referred to as “Indole-5-carbaldehyde”) is an organic compound that is widely used in the synthesis of various compounds. It is a five-membered heterocyclic compound that is composed of an indole ring with a methyl group attached to the nitrogen atom. Indole-5-carbaldehyde has been widely studied due to its unique properties, its wide range of applications, and its potential as a pharmaceutical drug.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde and its derivatives have been utilized in the synthesis of various catalytic agents. For instance, palladacycles, which are complexes formed from this compound, have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Indole Derivatives

This compound is also instrumental in the Knoevenagel condensation process. This reaction leads to the synthesis of various substituted indole derivatives, which are key in producing pharmaceutical and biologically active compounds (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).

Synthesis of Pyrimido[1,2-a]indoles

Reactions involving variants of this compound can lead to the formation of pyrimido[1,2-a]indoles. These reactions with aromatic amines result in hydrochlorides of pyrimido[1,2-a]indole derivatives, which have potential applications in pharmaceuticals (Suzdalev, Den’kina, & Tkachev, 2013).

Development of Antimicrobial Agents

Some derivatives of this compound have shown promising results in the development of antimicrobial agents. These compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Formation of Schiff Bases

This compound can react with chitosan to form Schiff bases of chitosan. These newly synthesized compounds have been characterized for their biological activity and hold potential in various applications including in the medical field (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mecanismo De Acción

Target of Action

Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory responses.

Mode of Action

Related compounds have shown interactions with their targets leading to changes in cellular processes . For instance, pyrazole-bearing compounds, which share a similar structure, have demonstrated potent antileishmanial and antimalarial activities .

Biochemical Pathways

Compounds with similar structures, such as pyridones, are known to be involved in the metabolism of nicotinamide, a form of vitamin b3 . They are oxidation products of nicotinamide and its methylated and ribosylated forms .

Pharmacokinetics

Similar compounds have shown moderate to high clearance, suggesting that they are extensively metabolized in the liver, primarily via cytochrome p450 enzymes such as cyp2c8 and cyp3a4 .

Result of Action

For instance, pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYLTXCELCDPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)